molecular formula C43H87N3O5S B12700259 2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate CAS No. 94022-79-4

2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate

Cat. No.: B12700259
CAS No.: 94022-79-4
M. Wt: 758.2 g/mol
InChI Key: MWKYIBACLFRTJC-UHFFFAOYSA-N
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Description

2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate is a complex organic compound with a molecular formula of C41H82N3O.CH3O4S . This compound is known for its unique structure, which includes a long hydrocarbon chain and an imidazolium core. It is used in various scientific and industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized through a cyclization reaction involving a diamine and a carbonyl compound under acidic conditions.

    Attachment of the Long Hydrocarbon Chain: The long hydrocarbon chain is introduced through a nucleophilic substitution reaction, where a halogenated hydrocarbon reacts with the imidazolium core.

    Amidation Reaction: The oxooctadecyl group is attached via an amidation reaction, where an amine group reacts with an acyl chloride.

    Methylation: The final step involves the methylation of the imidazolium nitrogen using methyl sulphate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate is utilized in several scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the imidazolium core interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. The molecular targets include cell membranes and hydrophobic surfaces in various formulations .

Comparison with Similar Compounds

Similar Compounds

    1-Heptadecyl-3-methylimidazolium chloride: Similar structure but with a chloride counterion.

    1-Octadecyl-3-methylimidazolium bromide: Similar structure with a bromide counterion.

    1-Heptadecyl-3-methylimidazolium tetrafluoroborate: Similar structure with a tetrafluoroborate counterion.

Uniqueness

2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate is unique due to its specific combination of a long hydrocarbon chain, an imidazolium core, and a methyl sulphate counterion. This combination imparts unique surfactant properties and enhances its applicability in various fields .

Properties

CAS No.

94022-79-4

Molecular Formula

C43H87N3O5S

Molecular Weight

758.2 g/mol

IUPAC Name

N-[3-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]octadecanamide;methyl sulfate

InChI

InChI=1S/C42H83N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-41-43-38-40-45(41,3)39-34-37-44-42(46)36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-40H2,1-3H3;1H3,(H,2,3,4)

InChI Key

MWKYIBACLFRTJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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